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Compound of Interest

Compound Name: 2-Chloro-3,6-dimethylquinoxaline

Cat. No.: B11904091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core thermodynamic properties of substituted

quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry

and materials science. Quinoxaline derivatives exhibit a wide range of biological activities,

including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] A thorough

understanding of their thermodynamic characteristics is crucial for drug design, formulation,

and the prediction of their behavior in biological systems.

This guide provides a compilation of key thermodynamic data, detailed experimental protocols

for their determination, and a visualization of a critical signaling pathway targeted by

quinoxaline derivatives in cancer therapy.

Quantitative Thermodynamic Data
The following tables summarize the available experimental and computational thermodynamic

data for a selection of substituted quinoxalines. These values are essential for understanding

the stability, reactivity, and phase behavior of these compounds.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°(g)) and Sublimation (ΔsubH°) for

Selected Substituted Quinoxalines at 298.15 K
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Compound Substituent(s) ΔfH°(g) (kJ/mol) ΔsubH° (kJ/mol)

2,3-

Dimethylquinoxaline
2,3-di-CH₃ 172.9 ± 3.0 71.9 ± 1.2

2-Hydroxyquinoxaline 2-OH 45.9 ± 4.3 129.5 ± 1.5

2,3-

Dichloroquinoxaline
2,3-di-Cl - 93.7 ± 1.0

6-Chloro-2,3-

dimethylquinoxaline

1,4-dioxide

6-Cl, 2,3-di-CH₃, 1,4-

di-N-oxide
112.8 ± 6.7 -

3-Methyl-N-phenyl-2-

quinoxalinecarboxami

de-1,4-dioxide

3-CH₃, 2-C(O)NHPh,

1,4-di-N-oxide
- -

3-Methyl-N-(2-tolyl)-2-

quinoxalinecarboxami

de-1,4-dioxide

3-CH₃, 2-C(O)NH(o-

tolyl), 1,4-di-N-oxide
- -

Note: Data for some compounds, particularly the gas-phase enthalpy of formation for all entries

and the sublimation enthalpy for the latter three, were not readily available in the initial search

and would require access to more specialized databases or further experimental work.

Table 2: Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔfG°) for Selected

Substituted Quinoxalines at 298.15 K

Compound Substituent(s) S°(g) (J/mol·K) ΔfG°(g) (kJ/mol)

2,3-

Dimethylquinoxaline
2,3-di-CH₃ Data not available Data not available

2-Hydroxyquinoxaline 2-OH Data not available Data not available

2,3-

Dichloroquinoxaline
2,3-di-Cl Data not available Data not available
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Note: Comprehensive experimental data for standard molar entropy and Gibbs free energy of

formation for substituted quinoxalines are scarce in the readily available literature. These

values can be estimated using computational methods or derived from enthalpy and entropy

data. The standard Gibbs free energy of formation (Gf°) is the change in Gibbs free energy that

accompanies the formation of 1 mole of a substance in its standard state from its constituent

elements in their standard states.[2]

Experimental Protocols
The determination of the thermodynamic properties of substituted quinoxalines relies on a

combination of calorimetric and effusion techniques. Below are detailed protocols for key

experimental methods.

Static and Rotating Bomb Combustion Calorimetry (for
Enthalpy of Formation)
This method is used to determine the standard molar enthalpy of combustion (ΔcH°), from

which the standard molar enthalpy of formation (ΔfH°) can be derived.

Experimental Workflow for Bomb Calorimetry

Sample Preparation Bomb Assembly & Pressurization Calorimetric Measurement Data Analysis

Weigh Sample (0.5-1.0 g) Press into Pellet Attach Fuse Wire Place Sample in Bomb Add 1 mL Water Seal Bomb Pressurize with O₂ (30 atm) Place Bomb in Calorimeter Fill with Water Equilibrate & Record Initial Temp. Ignite Sample Record Final Temp. Calculate Temp. Change (ΔT) Determine Calorimeter Heat Capacity Calculate ΔcH° Calculate ΔfH°

Click to download full resolution via product page

Workflow for Bomb Calorimetry Experiment.

Detailed Steps:

Sample Preparation:

Accurately weigh approximately 0.5 to 1.0 gram of the crystalline substituted quinoxaline.
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Press the sample into a pellet using a pellet press.

Measure and record the length of the ignition wire (typically platinum or nickel-chromium).

Attach the wire to the electrodes of the bomb head, ensuring it is in contact with the

sample pellet.[3]

Bomb Assembly and Pressurization:

Place the sample pellet in the crucible inside the bomb.

Add approximately 1 mL of deionized water to the bottom of the bomb to ensure that the

water vapor is saturated and to dissolve the acidic products of combustion.

Seal the bomb securely.

Connect the bomb to an oxygen cylinder and slowly pressurize it to 30 atm.[3]

Check for leaks by immersing the pressurized bomb in water.

Calorimetric Measurement:

Place the bomb inside the calorimeter bucket.

Fill the bucket with a known mass of water, ensuring the bomb is fully submerged.

Assemble the calorimeter, place the lid, and start the stirrer.

Allow the system to reach thermal equilibrium and record the initial temperature for a set

period.

Ignite the sample by passing a current through the fuse wire.

Record the temperature at regular intervals until a stable final temperature is reached.[4]

Data Analysis:

Determine the corrected temperature rise, accounting for heat exchange with the

surroundings.
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Calibrate the calorimeter using a standard substance with a known enthalpy of

combustion, such as benzoic acid, to determine the heat capacity of the calorimeter

system.

Calculate the gross heat of combustion of the sample.

Apply corrections for the heat of formation of nitric acid and sulfuric acid (if applicable) and

for the heat of combustion of the fuse wire to obtain the standard enthalpy of combustion.

Use Hess's law to calculate the standard enthalpy of formation of the substituted

quinoxaline from its standard enthalpy of combustion and the known standard enthalpies

of formation of the combustion products (CO₂, H₂O, N₂, etc.).

For halogen-containing compounds, a rotating-bomb calorimeter is used to ensure complete

reaction and dissolution of the halogen-containing products in the bomb solution. The bomb is

rotated after firing to wash the inner surfaces.[5]

Knudsen Mass-Loss Effusion Method (for Enthalpy of
Sublimation)
This technique is employed to measure the vapor pressure of a solid as a function of

temperature, from which the standard molar enthalpy of sublimation (ΔsubH°) can be

determined using the Clausius-Clapeyron equation.

Experimental Workflow for Knudsen Effusion

Preparation Effusion Measurement Analysis

Weigh Knudsen Cell Load Sample Reweigh Cell Place Cell in Vacuum Chamber Evacuate to High Vacuum Heat to Desired Temperature Hold for a Set Time Cool and Vent Reweigh Cell to Determine Mass Loss Calculate Vapor Pressure Repeat at Different Temperatures Plot ln(P) vs. 1/T Calculate ΔsubH°

Click to download full resolution via product page

Workflow for Knudsen Effusion Experiment.

Detailed Steps:
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Preparation:

Thoroughly clean and degas the Knudsen cell, which has a small, well-defined orifice.

Accurately weigh the empty Knudsen cell.

Load a small amount of the sublimed substituted quinoxaline sample into the cell.

Reweigh the cell to determine the initial mass of the sample.

Effusion Measurement:

Place the Knudsen cell in a thermostatted vacuum chamber.

Evacuate the chamber to a high vacuum (typically < 10⁻⁵ mbar).

Heat the cell to the desired temperature and maintain it for a precisely measured duration.

[6] The temperature should be chosen to produce a measurable rate of mass loss.

After the set time, cool the cell back to room temperature and vent the chamber.

Data Analysis:

Carefully remove the Knudsen cell and reweigh it to determine the mass loss due to

effusion.

Calculate the vapor pressure (P) at that temperature using the Knudsen equation: P = (Δm

/ (A * t)) * sqrt(2πRT / M) where Δm is the mass loss, A is the area of the orifice, t is the

time, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass

of the substance.

Repeat the experiment at several different temperatures.

Plot the natural logarithm of the vapor pressure (ln P) against the reciprocal of the

absolute temperature (1/T).

The standard molar enthalpy of sublimation (ΔsubH°) can be determined from the slope of

this plot, according to the Clausius-Clapeyron equation: d(ln P) / d(1/T) = -ΔsubH° / R
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Differential Scanning Calorimetry (DSC)
DSC is a versatile thermal analysis technique used to measure changes in heat flow

associated with thermal transitions as a function of temperature. For substituted quinoxalines, it

can be used to determine melting points, enthalpies of fusion, and to study polymorphism.

Detailed Steps:

Sample Preparation:

Accurately weigh 3-10 mg of the substituted quinoxaline sample into a DSC pan (typically

aluminum).

Seal the pan hermetically to prevent sublimation during the experiment.

Prepare an empty, sealed pan to be used as a reference.

Instrument Setup and Measurement:

Place the sample and reference pans into the DSC cell.

Purge the cell with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

Program the instrument with the desired temperature profile. A typical experiment involves

heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that

encompasses the expected thermal transitions.

Data Analysis:

The output is a thermogram, a plot of heat flow versus temperature.

The melting point is determined as the onset or peak of the endothermic melting transition.

The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

Signaling Pathway Visualization: Inhibition of
PI3K/mTOR by Quinoxaline Derivatives
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Several substituted quinoxaline derivatives have been identified as potent inhibitors of the

phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin

(mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival,

and is often dysregulated in cancer.[7][8]

The following diagram, generated using Graphviz (DOT language), illustrates a simplified

representation of the PI3K/mTOR pathway and highlights the points of inhibition by quinoxaline

derivatives.
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PI3K/mTOR pathway and inhibition by quinoxalines.
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This diagram illustrates that certain quinoxaline derivatives act as dual inhibitors, targeting both

PI3K and mTORC1, thereby blocking the signaling cascade that leads to cell growth and

survival.[7][8] This dual inhibition is a promising strategy in cancer therapy to overcome

resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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